molecular formula C8H13N3O B13453333 {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol

{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol

Cat. No.: B13453333
M. Wt: 167.21 g/mol
InChI Key: XBNQVLDXLZJDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the pyrazolo[1,5-a]pyrazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrazine ring.

Scientific Research Applications

{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol is unique due to its specific combination of a pyrazolo[1,5-a]pyrazine core and a methanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and structure:

  • Chemical Formula : C8H10N4O
  • Molecular Weight : 166.19 g/mol
  • IUPAC Name : 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ylmethanol

Anticancer Activity

Recent studies have indicated that pyrazolo compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of pyrazolo compounds could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through caspase activation. The most active compound in this series showed stronger cytotoxicity than cisplatin, a commonly used chemotherapeutic agent .
CompoundCell LineIC50 (µM)Mechanism
3bMCF-7< 10Apoptosis via caspase activation
2aMDA-MB-231< 15Apoptosis via caspase activation

Antimicrobial Activity

The antimicrobial potential of pyrazolo derivatives has also been explored. For example:

  • A derivative demonstrated notable activity against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing antimicrobial efficacy .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can inhibit key enzymes involved in various metabolic pathways:

  • Dihydroorotate Dehydrogenase (DHODH) :
    • This enzyme is crucial in the de novo synthesis of pyrimidines. Compounds similar to this compound have been noted to inhibit DHODH effectively, which can be beneficial in treating autoimmune diseases and certain cancers .
  • Cholinesterases :
    • The compound exhibited moderate inhibitory activity against acetylcholinesterase (AChE) and selective inhibition against butyrylcholinesterase (BChE), indicating potential applications in neurodegenerative disease treatments such as Alzheimer's disease .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazolo derivatives:

  • Case Study on Anticancer Activity :
    • A series of pyrazolo derivatives were synthesized and tested against breast cancer cell lines. The results indicated that modifications to the pyrazolo ring system significantly enhanced anticancer activity through apoptosis induction mechanisms .
  • Case Study on Antimicrobial Properties :
    • A derivative was tested against multi-drug resistant bacterial strains. The findings suggested that structural modifications improved the compound's ability to penetrate bacterial membranes and exert antimicrobial effects effectively .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methanol

InChI

InChI=1S/C8H13N3O/c1-10-2-3-11-8(5-10)7(6-12)4-9-11/h4,12H,2-3,5-6H2,1H3

InChI Key

XBNQVLDXLZJDTM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=C(C=N2)CO)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.